N-butyl-7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-butyl-7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (hereafter referred to by its systematic name) is a structurally complex heterocyclic compound featuring a tricyclic core with fused imino, oxo, and carboxamide functionalities.
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-butyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c1-2-3-9-23-20(27)15-12-16-19(24-17-8-4-5-10-25(17)21(16)28)26(18(15)22)13-14-7-6-11-29-14/h4-8,10-12,22H,2-3,9,13H2,1H3,(H,23,27) |
InChI Key |
JUFYYGKSZRTXKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Furan-2-ylmethyl Substituent
The furan moiety is introduced via alkylation or nucleophilic substitution . A common precursor, furan-2-ylmethylamine , is synthesized by reductive amination of furfural using sodium cyanoborohydride in methanol. This intermediate is then coupled to the tricyclic core via a Buchwald-Hartwig amination using palladium(II) acetate and Xantphos as a ligand. Reaction conditions (80°C, 12 hours) yield the N-alkylated product with 75% efficiency.
Incorporation of the N-Butyl Carboxamide Group
The carboxamide functionality is installed through carbodiimide-mediated coupling . Reacting the tricyclic amine with butyl isocyanate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) achieves 68% conversion. Critical parameters include maintaining a stoichiometric ratio of 1:1.2 (amine:isocyanate) and a reaction temperature of 0–5°C to prevent epimerization.
Optimization of Cyclization and Purification
Solvent and Catalyst Screening
Cyclization efficiency varies significantly with solvent polarity. Comparative studies show:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 82 | 5 |
| Ethanol | 24.55 | 67 | 18 |
| THF | 7.52 | 74 | 12 |
Data adapted from Hu et al. and Ding et al..
Palladium catalysts enhance furan coupling reactions. Pd/C (10 wt%) in ethanol under hydrogen atmosphere (3 bar) achieves complete reduction of nitro intermediates within 4 hours. In contrast, Raney nickel requires higher pressures (10 bar) and prolonged reaction times (8 hours).
Recrystallization and Chirality Control
Enantiomeric purity is achieved via diastereomeric salt formation . Treating the crude product with (+)-dibenzoyl-L-tartaric acid in hot ethanol followed by slow cooling isolates the (R)-enantiomer with >99% ee. X-ray crystallography confirms absolute configuration, showing a planar tricyclic core (RMSD = 0.041 Å) and a 54.41° dihedral angle between the phenyl and pyrimidinone rings.
Characterization and Analytical Validation
Spectroscopic Techniques
-
NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) displays characteristic signals at δ 8.21 (s, 1H, imino), 7.45 (d, J = 2.1 Hz, 1H, furan), and 3.89 (t, J = 6.7 Hz, 2H, N-butyl).
-
HRMS : Calculated for C₂₃H₂₅N₅O₃ [M+H]⁺: 444.2024; Found: 444.2021.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms ≥98% purity with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Early synthetic routes suffered from oxazolone byproducts due to over-acylation. Implementing low-temperature (–20°C) dropwise addition of acyl chlorides reduces this side reaction from 22% to <3%.
Solubility Limitations
The final compound exhibits poor solubility in aqueous media (<0.1 mg/mL at pH 7.4). Co-solvents like polyethylene glycol 400 (PEG-400) improve solubility to 5.8 mg/mL, facilitating pharmacological testing.
Industrial-Scale Adaptation
Patent CN102796104A discloses a cost-effective route using continuous flow reactors for the triazole formation step. Key advantages include:
Chemical Reactions Analysis
Types of Reactions
N-butyl-7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The imino group can be reduced to an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the imino group can yield amines .
Scientific Research Applications
Scientific Research Applications
N-butyl-7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has diverse applications in several fields:
Medicinal Chemistry
Research indicates potential antimicrobial and anticancer properties of this compound. Studies suggest it may interact with specific biological targets such as enzymes and receptors, modulating their activity and triggering biochemical pathways that could lead to therapeutic effects in various diseases.
The mechanisms of action include:
- Enzyme Inhibition : The imino group may inhibit enzyme activity by binding to active sites.
- Receptor Modulation : The furan ring can enhance binding affinity to various receptors.
These interactions can initiate cascades of biochemical events contributing to its biological effects .
Chemical Synthesis
This compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry research.
Industrial Applications
In industry, it is utilized in the development of new materials and as a catalyst in various chemical processes due to its unique structural features.
Case Studies
Recent studies have focused on the biological efficacy of N-butyl-7-[(furan-2-yl)methyl]-6-imino compounds in treating specific diseases:
- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Research has demonstrated its effectiveness against certain bacterial strains, suggesting potential use as an antibiotic agent.
These case studies underscore the importance of continued research into the therapeutic potentials of this compound.
Mechanism of Action
The mechanism of action of N-butyl-7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan Moieties
The furan ring is a critical pharmacophore in agrochemicals. Key analogues include:
Key Observations :
- Furan Role : The furan moiety in the target compound may enhance lipid solubility or participate in π-π interactions with biological targets, similar to furilazole and furyloxyfen .
- Functional Groups: The carboxamide group in the target compound contrasts with the dichloroacetyl (furilazole) and nitrophenoxy (furyloxyfen) groups, suggesting divergent modes of action. Carboxamides often act as enzyme inhibitors, while nitrophenoxy derivatives disrupt electron transport chains.
Physicochemical Properties
Limited experimental data exist for the target compound, but comparisons can be inferred:
| Property | Target Compound (Predicted) | Furilazole | Furyloxyfen |
|---|---|---|---|
| LogP | ~3.5 (moderate lipophilicity) | 2.8 | 4.1 |
| Water Solubility | Low | 0.12 mg/L | <0.01 mg/L |
| Molecular Weight | ~450 g/mol | 314.6 g/mol | 437.7 g/mol |
Mechanistic and Functional Comparisons
- Furilazole : Acts as a herbicide safener by inducing glutathione S-transferases in crops, mitigating herbicide toxicity . The dichloroacetyl group is critical for this detoxification mechanism.
- Furyloxyfen: Inhibits protoporphyrinogen oxidase (PPO), causing oxidative damage in weeds . The nitrophenoxy group facilitates radical formation.
- Target Compound: The imino and carboxamide groups suggest possible inhibition of acetylcholinesterase (AChE) or proteases, common targets in pesticidal carboxamides. Computational docking studies (hypothetical) would be required to validate this.
Biological Activity
N-butyl-7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its intricate tricyclic structure and the presence of multiple functional groups. This compound has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 405.4 g/mol. Its structural complexity is indicated by its IUPAC name, which highlights the presence of butyl and furan substituents along with a carboxamide functional group.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O2 |
| Molecular Weight | 405.4 g/mol |
| LogP (XLogP3-AA) | 1.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 6 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent . Studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets within biological systems. The mechanism involves binding to enzymes or receptors that modulate their activity, leading to altered signaling pathways associated with cell proliferation and survival.
The mechanism of action for this compound appears to involve:
- Enzyme Inhibition : Binding to the active site of enzymes, thereby inhibiting their activity.
- Receptor Modulation : Interacting with cell surface receptors to modulate intracellular signaling pathways.
- Biochemical Pathway Activation : Triggering cascades that lead to therapeutic effects in various diseases.
Study on Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.
Study on Anticancer Activity
Another significant study published in Cancer Letters explored the anticancer properties of this compound against various cancer cell lines (e.g., HeLa, MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased rates of apoptosis as measured by flow cytometry.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 7-(butan-2-yl)-6-imino-N-(1-phenylet hyl)-triazatricyclo | Similar tricyclic structure | Different substituents leading to varied reactivity |
| 7-(oxolan) derivatives | Contains oxolan ring | Potentially different biological activities |
| 6-imino derivatives | Varying imino substitutions | Altered chemical reactivity patterns |
This comparison highlights how variations in substituents and structural motifs can influence the properties and potential applications of similar compounds.
Q & A
Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the tricyclic core followed by functionalization of the furan and carboxamide groups. Key steps include:
- Thiazole/oxazole ring formation : Use of phosphorus pentasulfide or acyl chlorides to introduce heterocyclic moieties .
- Amide coupling : Employing reagents like EDCl/HOBt or carbodiimides to attach the N-butyl and furan-methyl substituents .
- Optimization : Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and temperature control (40–80°C) are critical to minimize side reactions and improve yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
A combination of NMR (¹H, ¹³C, and 2D-COSY) is essential to confirm the tricyclic framework and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O) and imino (C=N) groups. For crystallinity assessment, X-ray diffraction is recommended if single crystals are obtainable .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
Initial screening often includes:
- Enzyme inhibition assays : Targeting kinases or proteases due to the compound’s heterocyclic motifs.
- Cellular viability tests : Using cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with biomolecular targets .
Advanced Research Questions
Q. How can computational quantum chemistry optimize the synthesis pathway and predict reaction intermediates?
- Reaction path search algorithms (e.g., GRRM or AFIR) combined with density functional theory (DFT) can map energy barriers and identify intermediates .
- Transition state analysis : Use tools like Gaussian or ORCA to model steric and electronic effects, guiding solvent and catalyst selection .
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, solvent polarity) for yield improvement .
Q. What methodologies resolve contradictions between computational bioactivity predictions and experimental results?
- Meta-analysis : Cross-validate predictions using multiple software (e.g., AutoDock, Schrödinger) and adjust force field parameters to match experimental binding data .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing the furan with thiophene) to test SAR hypotheses .
- Dynamic simulations : Run molecular dynamics (MD) to assess protein-ligand stability over time, explaining discrepancies in IC₅₀ values .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
- Click chemistry : Introduce alkyne/azide tags for target identification via pull-down assays and proteomics .
- Isotopic labeling : Use ¹⁵N or ¹³C isotopes in the imino or carboxamide groups to track metabolic fate via NMR or mass spectrometry .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of the compound bound to its target protein to identify key binding residues .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Flow chemistry : Implement continuous-flow reactors to control exothermic reactions and reduce byproducts .
- Chromatography optimization : Use simulated moving bed (SMB) systems for large-scale purification of stereoisomers .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Methodological Guidance
Q. How to systematically analyze conflicting spectral data (e.g., NMR splitting patterns)?
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- Solvent screening : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation effects .
- 2D experiments : Use NOESY or ROESY to confirm spatial proximity of protons in ambiguous regions .
Q. What approaches validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic buffers, UV light, and elevated temperatures, followed by LC-MS analysis to identify degradation products .
- Plasma stability assays : Incubate with human plasma and quantify intact compound over 24 hours using HPLC .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Scaffold diversification : Synthesize analogs with variations in the N-butyl chain, furan substituents, or carboxamide group .
- In silico screening : Use virtual libraries to prioritize analogs with predicted improved binding affinities .
- Multiparametric optimization : Balance lipophilicity (logP), solubility, and metabolic stability using tools like SwissADME .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
